N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the hydrazide class, characterized by an (E)-configured imine group derived from 3-bromo-4-methoxyphenylbenzaldehyde and a 1,2,4-triazole-3-sulfanyl moiety substituted with ethyl and 4-methoxyphenyl groups. Its molecular architecture is stabilized by π-π stacking and hydrogen-bonding interactions, as inferred from crystallographic studies of analogous structures . The bromine atom at the 3-position of the phenyl ring and the 4-methoxy group contribute to its electronic profile, while the ethyl group on the triazole ring introduces steric bulk .
Properties
CAS No. |
303105-83-1 |
|---|---|
Molecular Formula |
C21H22BrN5O3S |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22BrN5O3S/c1-4-27-20(15-6-8-16(29-2)9-7-15)25-26-21(27)31-13-19(28)24-23-12-14-5-10-18(30-3)17(22)11-14/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12+ |
InChI Key |
GNJZWZWPUKVAAN-FSJBWODESA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired hydrazone.
Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.
Substitution reactions: Bromination and methoxylation are carried out to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant antimicrobial properties. Specifically, the triazole moiety is known for its effectiveness against various bacterial and fungal strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the bromine and methoxy groups appears to enhance its cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound has potential applications as a fungicide in agriculture. Its efficacy against plant pathogens can help in developing new formulations for crop protection, particularly against diseases caused by Fusarium and Botrytis species .
Herbicides
The compound's unique structure may also lend itself to herbicidal applications. Research is ongoing to evaluate its ability to inhibit weed growth without harming crops, which could lead to more sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones has been shown to improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Nanomaterials
this compound can also serve as a precursor for the development of nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating nanocomposites with unique electronic and optical properties .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole ring and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N′-[(E)-(5-Bromo-2-methoxyphenyl)methylene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Differs in the position of bromine (5-bromo vs. 3-bromo) and the triazole substituents (4-methylphenyl and phenyl vs. ethyl and 4-methoxyphenyl).
N′-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ():
Triazole Ring Modifications
N′-[(E)-(3-Bromo-4-methoxyphenyl)methylene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ():
- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (): Substitutes the sulfanylacetohydrazide with a trimethoxyphenyl-triazole system.
Functional Group Analysis
- Ethylidene vs. Methylidene Bridges: Compounds like (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one () use an ethylidene bridge, adding conformational flexibility compared to the rigid methylidene linker in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromo-methoxyphenyl group, a triazolyl-sulfanyl moiety, and an acetohydrazide functional group. The molecular formula is with a molecular weight of 556.9 g/mol. Its IUPAC name is N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C24H19BrClN5O2S |
| Molecular Weight | 556.9 g/mol |
| IUPAC Name | N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-{[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer studies. It is hypothesized that its triazole and hydrazide moieties interact with specific enzymes and receptors involved in cancer cell proliferation. For instance, studies have demonstrated that related triazole derivatives can inhibit key enzymes like thymidylate synthase and HDAC (Histone Deacetylases), which are crucial for cancer cell survival and growth .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Receptor Modulation : It can bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Oxidative Stress Induction : The presence of reactive bromine may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
- Anticancer Study : A study evaluated the cytotoxic effects of related hydrazone compounds on breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell growth at varying concentrations, suggesting potential for further development .
- Molecular Docking Analysis : Molecular docking studies have shown that the compound can effectively bind to target proteins involved in cancer progression, which supports its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
